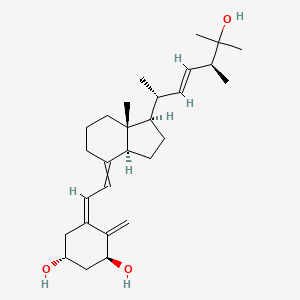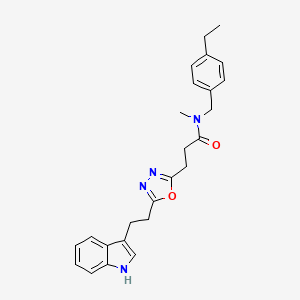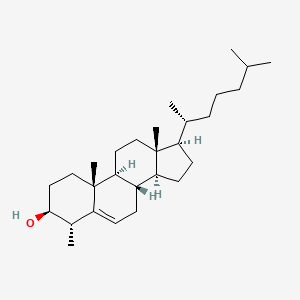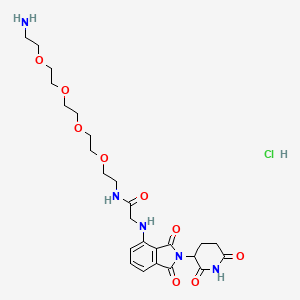
1alpha,25-Dihydroxy Vitamin D2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1alpha,25-Dihydroxy Vitamin D2, also known as 1alpha,25-dihydroxyergocalciferol, is the active form of Vitamin D2. It plays a crucial role in the regulation of calcium and phosphorus metabolism in the human body. This compound is essential for maintaining bone health and has significant implications in various physiological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1alpha,25-Dihydroxy Vitamin D2 is synthesized through a series of hydroxylation reactions. Ergocalciferol (Vitamin D2) undergoes hydroxylation at the 25th position in the liver to form 25-hydroxyergocalciferol. This intermediate is then hydroxylated at the 1alpha position in the kidneys to produce 1alpha,25-dihydroxyergocalciferol .
Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) and mass spectrometry for purification and quantification. The process includes immunoextraction and derivatization with specific reagents to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 1alpha,25-Dihydroxy Vitamin D2 undergoes various chemical reactions, including hydroxylation, oxidation, and substitution. These reactions are crucial for its activation and function in the body .
Common Reagents and Conditions:
Hydroxylation: Catalyzed by enzymes such as 25-hydroxylase and 1alpha-hydroxylase.
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.
Substitution: Utilizes reagents like triazoline derivatives for derivatization.
Major Products Formed: The primary product formed from these reactions is 1alpha,25-dihydroxyergocalciferol, which is the biologically active form of Vitamin D2 .
Aplicaciones Científicas De Investigación
1alpha,25-Dihydroxy Vitamin D2 has a wide range of applications in scientific research:
Mecanismo De Acción
1alpha,25-Dihydroxy Vitamin D2 exerts its effects by binding to the Vitamin D receptor (VDR). This receptor-ligand complex then interacts with the retinoid X receptor (RXR) to form a heterodimer. This complex binds to Vitamin D responsive elements in the DNA, regulating the transcription of genes involved in calcium and phosphate metabolism . Key molecular targets include RANKL, osteopontin, and osteocalcin, which are essential for bone mineral remodeling .
Comparación Con Compuestos Similares
1alpha,25-Dihydroxy Vitamin D3 (1alpha,25-dihydroxycholecalciferol): The active form of Vitamin D3, which shares a similar metabolic pathway and functions.
25-Hydroxy Vitamin D2 (25-hydroxyergocalciferol): A precursor in the synthesis of 1alpha,25-Dihydroxy Vitamin D2.
Uniqueness: this compound is unique in its ability to regulate calcium and phosphate homeostasis specifically through the VDR pathway. Its distinct hydroxylation pattern differentiates it from other Vitamin D metabolites, providing specific biological functions .
Propiedades
Fórmula molecular |
C28H44O3 |
|---|---|
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
(1R,3S,5Z)-5-[2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11?,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1 |
Clave InChI |
ZGLHBRQAEXKACO-ONOYJFJOSA-N |
SMILES isomérico |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CCCC2=C/C=C\3/C[C@H](C[C@@H](C3=C)O)O)C |
SMILES canónico |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-2-[(3-benzyl-1,3-thiazol-3-ium-2-yl)methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B11935415.png)
![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B11935438.png)






![2-[[(3R)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol;hydrochloride](/img/structure/B11935478.png)

![4-[4,5-Bis[4-(dimethylamino)phenyl]-1H-imidazol-2-yl]-2,6-dimethoxyphenol](/img/structure/B11935490.png)
![2-[2-[[5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]-9,10-dioxoanthracen-1-yl]amino]ethylamino]ethyl (Z)-hexadec-9-enoate](/img/structure/B11935498.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-4-[(12S,16R)-16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B11935502.png)
